![molecular formula C8H6BrN3S B14082959 5-(5-Bromo-2-pyridinyl)-2-thiazolamine](/img/structure/B14082959.png)
5-(5-Bromo-2-pyridinyl)-2-thiazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-2-pyridinyl)-2-thiazolamine is a chemical compound that features a brominated pyridine ring attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-pyridinyl)-2-thiazolamine typically involves the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate is then subjected to a cyclization reaction with a suitable thioamide to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-pyridinyl)-2-thiazolamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The thiazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolamines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-(5-Bromo-2-pyridinyl)-2-thiazolamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-pyridinyl)-2-thiazolamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol: This compound also features a brominated pyridine ring but has different functional groups attached.
5-Bromo-2-(piperazin-1-yl)pyridine: Another brominated pyridine derivative with a piperazine ring.
Uniqueness
5-(5-Bromo-2-pyridinyl)-2-thiazolamine is unique due to its specific combination of a brominated pyridine ring and a thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Biological Activity
5-(5-Bromo-2-pyridinyl)-2-thiazolamine is a compound that belongs to the class of 2-aminothiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.
Overview of 2-Aminothiazoles
2-Aminothiazoles are known for their potential therapeutic applications, particularly in treating infectious diseases and cancer. The thiazole core is crucial for biological activity, as modifications to this structure can significantly alter efficacy and selectivity against various biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds within the 2-aminothiazole series exhibit potent antibacterial activity against Mycobacterium tuberculosis, a major global health concern. For instance, a study reported that derivatives with substitutions at the C-2 position of the thiazole core showed sub-micromolar minimum inhibitory concentrations (MICs), indicating strong antibacterial properties. Specifically, compounds with a 2-pyridyl substituent at the C-4 position were highlighted for their effectiveness against mycobacterial species while showing selectivity over mammalian cells .
Table 1: Antibacterial Activity of 2-Aminothiazoles
Compound | MIC (μM) | Selectivity Index |
---|---|---|
Compound A | 0.70 | 26 |
Compound B | 4.5 | - |
Compound C | 0.50 | - |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, derivatives of 2-aminothiazoles have shown significant cytotoxic effects against multiple cancer cell lines, including human leukemia cells (K562). One study found that certain derivatives had IC50 values as low as 0.5 µM against K562 cells, suggesting potent anti-proliferative effects .
Case Study: Cytotoxicity Evaluation
A series of synthesized thiazole derivatives were tested for their cytotoxicity against several cancer cell lines. The results indicated that modifications on the thiazole ring significantly influenced the cytotoxic profile:
- Compound D : IC50 = 0.5 µM (K562)
- Compound E : IC50 = 1.0 µM (MCF7)
- Compound F : IC50 = 1.5 µM (HepG2)
These findings underscore the importance of structural modifications in enhancing anticancer activity.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. For instance, some studies suggest that these compounds may inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells . Additionally, they may disrupt bacterial cell wall synthesis or interfere with metabolic processes critical for bacterial survival.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and elimination profiles of this compound. Preliminary data indicate favorable pharmacokinetic properties, which could enhance its therapeutic potential . However, further investigations are needed to assess long-term toxicity and safety in clinical settings.
Properties
Molecular Formula |
C8H6BrN3S |
---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
5-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6BrN3S/c9-5-1-2-6(11-3-5)7-4-12-8(10)13-7/h1-4H,(H2,10,12) |
InChI Key |
FTDBAMBRIGVCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.